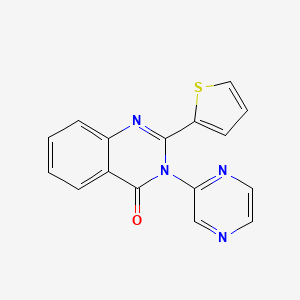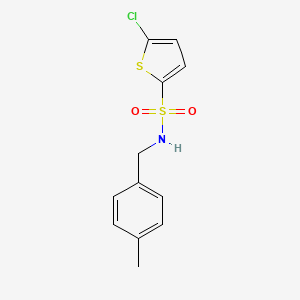![molecular formula C16H14ClNO3S B5765624 4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid, commonly known as CBTA, is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). CBTA is a potential candidate for the treatment of various inflammatory diseases due to its anti-inflammatory and analgesic properties.
作用机制
CBTA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, specifically COX-2. COX-2 is induced during the inflammatory response and is responsible for the production of prostaglandins, which cause inflammation and pain. By inhibiting COX-2 activity, CBTA reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects
CBTA has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. CBTA has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.
实验室实验的优点和局限性
CBTA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, CBTA has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on CBTA. One area of interest is the development of CBTA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of CBTA in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the long-term safety and efficacy of CBTA in humans.
Conclusion
In conclusion, CBTA is a promising compound for the treatment of various inflammatory diseases due to its anti-inflammatory and analgesic properties. The synthesis method of CBTA is relatively simple, and it has been extensively studied for its scientific research application. CBTA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 enzymes. CBTA has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on CBTA, including the development of CBTA derivatives with improved solubility and bioavailability, investigation of its potential use in the treatment of other inflammatory diseases, and further research on its long-term safety and efficacy in humans.
合成方法
CBTA can be synthesized by the reaction of 4-aminobenzoic acid with 2-chlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with thioacetic acid. The final product is obtained by purification through recrystallization or chromatography.
科学研究应用
CBTA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to reduced inflammation and pain. CBTA has also been found to inhibit the production of nitric oxide, which is involved in the inflammatory response.
属性
IUPAC Name |
4-[[2-[(2-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-14-4-2-1-3-12(14)9-22-10-15(19)18-13-7-5-11(6-8-13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTRGYXWTBOEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)

![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)
![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)


![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)
